molecular formula C18H16N2O2 B5544411 N-(3-cyanophenyl)-4-[(2-methyl-2-propen-1-yl)oxy]benzamide

N-(3-cyanophenyl)-4-[(2-methyl-2-propen-1-yl)oxy]benzamide

Cat. No. B5544411
M. Wt: 292.3 g/mol
InChI Key: UDMYBWJUGYTQSM-UHFFFAOYSA-N
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Description

N-(3-cyanophenyl)-4-[(2-methyl-2-propen-1-yl)oxy]benzamide, also known as TAK-659, is a small molecule inhibitor that has been extensively studied for its potential in treating various types of cancers and autoimmune diseases.

Scientific Research Applications

Synthesis and Chemical Sensing

Research on benzamide derivatives has shown significant promise in the field of chemical sensing. A study by Younes et al. (2020) described the synthesis of N-(cyano(naphthalen-1-yl)methyl)benzamide derivatives and their application in colorimetric sensing of fluoride anions. This research demonstrated the compound's ability to exhibit a drastic color transition in response to fluoride anion, indicating its potential as a chemical sensor for detecting fluoride in solutions (Younes et al., 2020).

Anticancer Activity

Another area of interest is the anticancer properties of benzamide derivatives. Research by Ravinaik et al. (2021) focused on the design, synthesis, and anticancer evaluation of substituted N-(4-{5-[4-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl]-4-(2,3,4-trimethoxy­phenyl)-1,3-thiazol-2-yl}phenyl)benzamides. These compounds exhibited moderate to excellent anticancer activity against various cancer cell lines, highlighting the therapeutic potential of benzamide derivatives in cancer treatment (Ravinaik et al., 2021).

Molecular Structural Analysis

The detailed molecular structure analysis of benzamide derivatives provides critical insights into their potential applications. A study by Demir et al. (2015) on a novel 3-acetoxy-2-methyl-N-(4-methoxyphenyl)benzamide used X-ray diffraction and DFT calculations to analyze the compound's structure. This research not only sheds light on the structural properties of benzamide derivatives but also explores their antioxidant activities, suggesting potential uses in developing new antioxidant agents (Demir et al., 2015).

Antimicrobial and Antipathogenic Activity

Benzamide derivatives have also been evaluated for their antimicrobial and antipathogenic activities. Limban et al. (2011) synthesized and characterized new thiourea derivatives, including 2-((4-methylphenoxy)methyl)-N-(aryl-carbamothioyl)benzamides, which demonstrated significant antipathogenic activity against bacteria known for biofilm formation. This indicates the potential of benzamide derivatives in developing novel antimicrobial agents with antibiofilm properties (Limban et al., 2011).

properties

IUPAC Name

N-(3-cyanophenyl)-4-(2-methylprop-2-enoxy)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N2O2/c1-13(2)12-22-17-8-6-15(7-9-17)18(21)20-16-5-3-4-14(10-16)11-19/h3-10H,1,12H2,2H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDMYBWJUGYTQSM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C)COC1=CC=C(C=C1)C(=O)NC2=CC=CC(=C2)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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